5-{[4-(benzyloxy)-3-chloro-5-methoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
The compound 5-{[4-(benzyloxy)-3-chloro-5-methoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one is a complex organic molecule with potential applications in various fields of chemistry, biology, and medicine. This compound features a benzimidazole core, which is known for its biological activity and is often found in pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(benzyloxy)-3-chloro-5-methoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Benzyl Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Chlorination and Methoxylation: The chlorination and methoxylation of the aromatic ring can be carried out using chlorinating agents like thionyl chloride and methoxylating agents like sodium methoxide.
Final Coupling: The final step involves coupling the substituted benzimidazole with the appropriate amine under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using nitric acid and sulfuric acid, sulfonation using sulfur trioxide, and halogenation using halogens like chlorine or bromine.
Major Products
Oxidation: Formation of benzylic alcohols or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 5-{[4-(benzyloxy)-3-chloro-5-methoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological targets, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
5-{[4-(benzyloxy)-3-chloro-5-methoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one: can be compared with other benzimidazole derivatives, such as:
Uniqueness
The unique combination of the benzyloxy, chloro, and methoxy substituents on the aromatic ring, along with the benzimidazole core, gives this compound distinct chemical and biological properties. These modifications can enhance its binding affinity to specific targets, improve its solubility, and alter its pharmacokinetic profile, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H20ClN3O3 |
---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
5-[(3-chloro-5-methoxy-4-phenylmethoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C22H20ClN3O3/c1-28-20-10-15(9-17(23)21(20)29-13-14-5-3-2-4-6-14)12-24-16-7-8-18-19(11-16)26-22(27)25-18/h2-11,24H,12-13H2,1H3,(H2,25,26,27) |
InChI Key |
GXJKIMMTFCVIFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3)Cl)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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